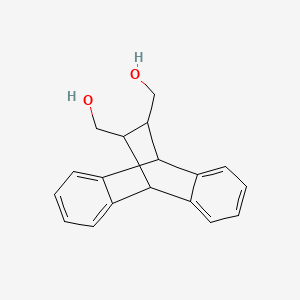

Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

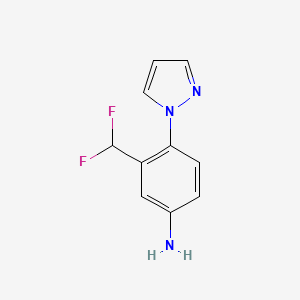

Le 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle est un composé organique de structure complexe qui comprend un ester benzoïque, un groupe cyclopropylméthoxy et un groupe hydroxyméthyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle implique généralement plusieurs étapes :

Matériaux de départ : La synthèse commence avec l’acide 4-hydroxybenzoïque disponible dans le commerce.

Estérification : Le groupe hydroxyle de l’acide 4-hydroxybenzoïque est estérifié à l’aide de méthanol et d’un catalyseur acide fort comme l’acide sulfurique pour former le 4-hydroxybenzoate de méthyle.

Hydroxyméthylation : Le 4-hydroxybenzoate de méthyle subit une réaction d’hydroxyméthylation à l’aide de formaldéhyde et d’une base comme l’hydroxyde de sodium pour introduire le groupe hydroxyméthyle en position 3.

Cyclopropylméthoxylation : Enfin, le groupe hydroxyle en position 4 est substitué par un groupe cyclopropylméthoxy à l’aide de chlorure de cyclopropylméthyle et d’une base comme le carbonate de potassium.

Méthodes de production industrielle

Dans un contexte industriel, la production de 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle impliquerait des étapes similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler précisément les conditions de réaction.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique à l’aide d’agents oxydants comme le permanganate de potassium.

Réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.

Substitution : Le groupe méthoxy peut subir des réactions de substitution nucléophile, où il peut être remplacé par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.

Principaux produits

Oxydation : Acide 4-(cyclopropylméthoxy)-3-(carboxyméthyl)benzoïque.

Réduction : Alcool 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzylique.

Substitution : Divers benzoates substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Chimie

En chimie, le 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Biologie

En recherche biologique, ce composé peut être utilisé pour étudier les effets des modifications structurales sur l’activité biologique. Ses dérivés peuvent servir de sondes pour étudier les interactions enzyme-substrat et la liaison des récepteurs.

Médecine

En chimie médicinale, le 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle et ses dérivés sont explorés pour leurs propriétés thérapeutiques potentielles. Ils peuvent agir comme composés de tête dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité et comme précurseur pour la synthèse de produits agrochimiques et pharmaceutiques.

Mécanisme D'action

Le mécanisme par lequel le 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. Le groupe cyclopropylméthoxy peut améliorer l’affinité de liaison et la sélectivité, tandis que le groupe hydroxyméthyle peut participer à la liaison hydrogène, influençant la bioactivité globale du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

4-hydroxybenzoate de méthyle : Il manque les groupes cyclopropylméthoxy et hydroxyméthyle, ce qui le rend moins complexe et potentiellement moins bioactif.

3-hydroxybenzoate de méthyle : Similaire, mais avec le groupe hydroxyle dans une position différente, ce qui affecte sa réactivité et ses interactions.

4-(méthoxyméthyl)benzoate de méthyle : Similaire, mais avec un groupe méthoxyméthyle au lieu d’un groupe cyclopropylméthoxy, ce qui peut modifier ses propriétés chimiques et biologiques.

Unicité

Le 4-(cyclopropylméthoxy)-3-(hydroxyméthyl)benzoate de méthyle est unique en raison de la présence à la fois du groupe cyclopropylméthoxy et du groupe hydroxyméthyle. Ces groupes confèrent une réactivité chimique et une activité biologique distinctes, faisant de ce composé une cible précieuse pour la recherche et le développement dans divers domaines.

Propriétés

Formule moléculaire |

C13H16O4 |

|---|---|

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |

Clé InChI |

XEBCOUVYLVEHMP-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=C(C=C1)OCC2CC2)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)